molecular formula C18H20N4OS B2635563 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone CAS No. 692284-78-9

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone

Cat. No.: B2635563
CAS No.: 692284-78-9
M. Wt: 340.45
InChI Key: ZVPSGGSVFUPOIZ-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]quinoline core linked via a thioether bridge to an azepan-1-yl ethanone moiety. The [1,2,4]triazoloquinoline scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications due to its ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

1-(azepan-1-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-17(21-11-5-1-2-6-12-21)13-24-18-20-19-16-10-9-14-7-3-4-8-15(14)22(16)18/h3-4,7-10H,1-2,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPSGGSVFUPOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazoloquinoline core, followed by the introduction of the thioether and azepane moieties. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the quinoline ring or the azepane moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, sodium hydride, DMF.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone
  • Structure: Replaces the quinoline core with pyridine, reducing aromatic conjugation.
  • Molecular Formula : C₁₅H₁₂N₄OS (inferred from ).
  • Key Differences: Smaller aromatic system may decrease binding affinity to DNA or enzymes compared to quinoline derivatives . Lower molecular weight (MW ≈ 296.35 g/mol) suggests improved solubility but reduced metabolic stability.
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
  • Structure : Substitutes azepane with a piperidine ring and adds a fluorobenzoisoxazole group.
  • Molecular Formula : C₂₄H₂₀FN₅O₂S; MW = 461.5 g/mol .
  • Fluorine atom enhances electronegativity, improving membrane permeability and metabolic stability .

Substituent Variations

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone
  • Structure : Incorporates a dihydrobenzodioxin group instead of azepane.
  • Molecular Formula : C₂₀H₁₅N₃O₃S; MW = 377.4 g/mol .
  • Key Differences :
    • Benzodioxin’s electron-rich oxygen atoms may enhance solubility but reduce lipophilicity (predicted XLogP3 = 4.5 vs. higher for azepane derivatives).
    • Reduced steric bulk compared to azepane could limit interactions with hydrophobic binding pockets .
2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one
  • Structure: Replaces triazoloquinoline with a benzothiazolo-triazole system and adds a methoxyphenyl-pyrrole group.
  • Molecular Formula : C₂₃H₂₀N₄O₂S₂; MW = 448.56 g/mol .
  • Key Differences: Benzothiazole enhances planarity, favoring intercalation with DNA or enzyme active sites.

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted XLogP3 Hydrogen Bond Acceptors
Target Compound (Azepane derivative) ~461.5 5.2 (estimated) 5
Piperidine analog 461.5 4.8 5
Benzodioxin analog 377.4 4.5 6
Benzothiazolo-triazole analog 448.56 5.1 4

Key Trends :

  • Azepane’s larger ring increases lipophilicity (higher XLogP3) versus piperidine or benzodioxin analogs.
  • Higher hydrogen bond acceptors in benzodioxin derivatives correlate with improved aqueous solubility .

Biological Activity

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone is a complex organic compound belonging to the class of triazoloquinoline derivatives. These compounds have gained attention due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H20N4SC_{17}H_{20}N_4S and a molar mass of approximately 316.43 g/mol. It features a triazoloquinoline core linked to an azepan moiety through a thioether functional group.

The biological activity of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone is attributed to several mechanisms:

  • DNA Intercalation : The compound has been studied for its ability to intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer activity as it can inhibit cell proliferation by interfering with the cell cycle.
  • Inhibition of Topoisomerase II : Similar compounds have shown significant inhibitory effects on topoisomerase II (Topo II), an enzyme critical for DNA replication. Inhibition of Topo II leads to increased DNA damage and apoptosis in cancer cells .
  • Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways. For instance, it has been noted for its potential antagonistic effects on adenosine receptors, which play roles in neuroprotection and modulation of neurotransmitter release .

Biological Activity Data

The efficacy of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone has been evaluated in several studies. Below is a summary table of key findings related to its biological activities:

Activity Cell Line / Model IC50 Value (µM) Reference
CytotoxicityHepG26.29
CytotoxicityHCT-1162.44
Topoisomerase II InhibitionN/A15.16
Antidepressant ActivityPorsolt's Behavioral ModelN/A

Case Studies

Several case studies have demonstrated the potential therapeutic applications of this compound:

  • Anticancer Studies : In vitro studies showed that the compound exhibits potent cytotoxicity against various cancer cell lines such as HepG2 and HCT-116. The mechanism involves DNA intercalation and inhibition of Topo II activity, leading to increased apoptosis rates.
  • Neuropharmacological Effects : Research on related triazoloquinoline derivatives indicates potential antidepressant effects through modulation of adenosine receptors. These compounds may reduce immobility in behavioral despair models in rats, suggesting rapid acting antidepressant properties .
  • Antimicrobial Activity : Preliminary findings suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, indicating potential applications in treating infections.

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